Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly interesting due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate typically involves multi-step processes. One common method includes the reaction of 2-chloro-3-cyanopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination steps . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties .
Scientific Research Applications
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, its anticancer activity may be attributed to the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,6-naphthyridine: A structurally similar compound with potential biological activities.
1,5-Naphthyridine Derivatives: Known for their medicinal properties and used in various therapeutic applications.
Indole Derivatives: Another class of nitrogen-containing heterocycles with significant biological importance.
Uniqueness
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of both ethyl and chloro groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications .
Biological Activity
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C11H12ClN2O2
- Molecular Weight : Approximately 240.69 g/mol
- Structural Features : The compound features a chloro group at the fourth position and a carboxylate ester at the third position of the naphthyridine ring, which is crucial for its biological activity .
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Common methods include:
- Cyclization Reactions : Utilizing suitable starting materials to form the naphthyridine core.
- Reflux Conditions : Often performed under reflux in solvents such as ethanol or methanol to facilitate the reaction.
Biological Activity
Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic purposes:
Enzyme Inhibition
The compound has shown potential as an inhibitor of several enzymes involved in critical biochemical pathways. Notably:
- Monoamine Oxidase (MAO) Inhibition : Some derivatives of naphthyridine compounds have been identified as MAO inhibitors with significant potency . While specific data for this compound is limited, its structural similarity to known MAO inhibitors suggests potential activity.
Interaction with Biological Targets
This compound can interact with various molecular targets:
- Cell Signaling Pathways : The compound may modulate pathways involved in cell signaling and metabolism.
- Therapeutic Applications : Its interactions suggest potential applications in treating diseases such as cancer and bacterial infections.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other naphthyridine derivatives:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate | Structure | Lacks chlorine substituent |
Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate | Structure | Different ring position |
Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carboxylate | Structure | Contains amino group |
This table highlights the unique chloro substitution in this compound that may confer distinct biological properties compared to similar compounds.
Case Studies and Research Findings
Recent studies have explored the potential applications of naphthyridine derivatives in various therapeutic contexts:
- Cancer Therapeutics : Certain naphthyridines have been investigated for their ability to inhibit tumor growth through enzyme inhibition mechanisms.
- Antibacterial Activity : Compounds with similar structures have demonstrated efficacy against bacterial strains in vitro.
For example:
Properties
CAS No. |
1211518-07-8 |
---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-16-11(15)8-6-14-9-3-4-13-5-7(9)10(8)12/h6,13H,2-5H2,1H3 |
InChI Key |
ZBTURHMNFQHKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2CCNCC2=C1Cl |
Origin of Product |
United States |
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